ETHYL 2-{[3-({[3-(ETHOXYCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]AMINO}CARBONYL)BENZOYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2,2’-[benzene-1,3-diylbis(carbonylimino)]bis(4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate) is a complex organic compound with a molecular formula of C34H40N2O6S2 and a molecular weight of 636.8 g/mol. This compound is characterized by its unique structure, which includes a benzene ring, carbonylimino groups, and hexahydrocycloocta[b]thiophene moieties. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of Diethyl 2,2’-[benzene-1,3-diylbis(carbonylimino)]bis(4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate) involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures and the use of specific reagents to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Diethyl 2,2’-[benzene-1,3-diylbis(carbonylimino)]bis(4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Diethyl 2,2’-[benzene-1,3-diylbis(carbonylimino)]bis(4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate) is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Diethyl 2,2’-[benzene-1,3-diylbis(carbonylimino)]bis(4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate) involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Diethyl 2,2’-[benzene-1,3-diylbis(carbonylimino)]bis(4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate) can be compared with other similar compounds, such as:
Diethyl 2,2’-[benzene-1,3-diylbis(carbonylimino)]dibenzoate: This compound has a similar structure but lacks the hexahydrocycloocta[b]thiophene moieties.
Benzoic acid, 2,2’-[1,3-phenylenebis(carbonylimino)]bis-, diethyl ester: Another related compound with a simpler structure.
The uniqueness of Diethyl 2,2’-[benzene-1,3-diylbis(carbonylimino)]bis(4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate) lies in its complex structure and the presence of multiple functional groups, which contribute to its diverse chemical and biological properties .
Eigenschaften
Molekularformel |
C34H40N2O6S2 |
---|---|
Molekulargewicht |
636.8 g/mol |
IUPAC-Name |
ethyl 2-[[3-[(3-ethoxycarbonyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamoyl]benzoyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C34H40N2O6S2/c1-3-41-33(39)27-23-16-9-5-7-11-18-25(23)43-31(27)35-29(37)21-14-13-15-22(20-21)30(38)36-32-28(34(40)42-4-2)24-17-10-6-8-12-19-26(24)44-32/h13-15,20H,3-12,16-19H2,1-2H3,(H,35,37)(H,36,38) |
InChI-Schlüssel |
OGMSZYFQSNEDJU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)C3=CC(=CC=C3)C(=O)NC4=C(C5=C(S4)CCCCCC5)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)C3=CC(=CC=C3)C(=O)NC4=C(C5=C(S4)CCCCCC5)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.